Tartaramide

Description

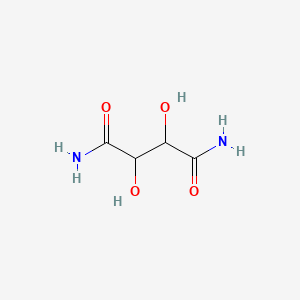

Structure

2D Structure

3D Structure

Properties

CAS No. |

6051-30-5 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

2,3-dihydroxybutanediamide |

InChI |

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10) |

InChI Key |

GRMNJXQBRPJVQV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)N)O)(C(=O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tartaramide and Its Derivatives

Controlled Synthesis of Enantiopure Tartaramide Isomers

The stereochemical integrity of tartaramides is paramount for their application in asymmetric synthesis. Consequently, methods that ensure the controlled synthesis of specific enantiopure isomers are of critical importance.

A highly effective method for the preparation of L-tartaramides involves the aminolysis of a reactive tartaryl chloride intermediate. wikipedia.org Naturally occurring L-(+)-tartaric acid serves as the chiral precursor. wikipedia.org To facilitate the reaction in organic solvents, the polar carboxyl and hydroxyl groups of the tartaric acid are typically protected. wikipedia.org

One common strategy begins with the conversion of L-(+)-tartaric acid to its dimethyl ester, which is then protected with an isopropylidene group to form dimethyl 2,3-O-isopropylidene-L-tartrate. wikipedia.org This intermediate is subsequently hydrolyzed to its lithium salt and then converted to the reactive 2,3-O-isopropylidene-L-tartaryl chloride. wikipedia.org This acid chloride readily undergoes aminolysis with a variety of primary and secondary amines to produce the corresponding chiral 2,3-O-isopropylidene-L-tartaramides in high yields. wikipedia.org The use of excess amine can drive the reaction to quantitative conversion. wikipedia.org

This method provides a versatile route to a range of L-tartaramides with diverse N-substituents. The resulting tartaramides have potential applications as ionophores for ion-selective electrodes and as chiral auxiliaries and ligands. wikipedia.org For instance, the unprotected diol form, N,N,N',N'-tetramethyl-L-tartaramide, has been utilized as an enantiomerically pure chiral auxiliary for chiral Lewis acids. wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 2,3-O-isopropylidene-L-tartaryl chloride | Benzylamine | 2,3-O-isopropylidene-L-tartaramide (R=H, R'=benzyl) | 91 |

| 2,3-O-isopropylidene-L-tartaryl chloride | Isopropylamine | 2,3-O-isopropylidene-L-tartaramide (R, R'=isopropyl) | 93 |

| 2,3-O-isopropylidene-L-tartaryl chloride | Isobutylamine | 2,3-O-isopropylidene-L-tartaramide (R, R'=isobutyl) | 89 |

| 2,3-O-isopropylidene-L-tartaryl chloride | Cyclohexylamine | 2,3-O-isopropylidene-L-tartaramide (R, R'=cyclohexyl) | 90 |

Table 1: Examples of L-Tartaramide Synthesis via Aminolysis of 2,3-O-isopropylidene-L-tartaryl chloride. Data sourced from Choi et al. (1997). wikipedia.org

Enantiopure tartaramides are accessible through the direct use of chiral tartaric acid and its derivatives. researchgate.net Tartaric acid, an inexpensive and readily available chiron, allows for the unambiguous setting of two stereocenters in a target molecule. researchgate.net Besides the acid itself, derivatives such as tartrate esters and diacyl tartaric anhydrides serve as valuable starting materials. researchgate.netcapes.gov.br

The synthesis often involves reacting the chiral tartaric acid precursor with an amine. However, direct amidation can be challenging and may require harsh conditions. researchgate.net To circumvent this, more reactive derivatives are often employed. For example, N,N,N′,N′-tetraaryl-R,R-tartramides can be prepared from 2,3-O-isopropylidene-R,R-tartryl chloride through aminolysis with corresponding secondary amines. mit.edu

Another approach involves the polycondensation of tartaric acid derivatives. For instance, stereoregular polyamides have been synthesized by reacting diesters of dicarboxylic acids like L-tartaric acid with diamines at moderate temperatures (e.g., 80 °C) to avoid altering the hydroxylated portions. The use of tartaric acid derivatives as chiral resolving agents is also a well-established method for separating racemic mixtures, which relies on the formation of diastereomeric salts that can be separated by physical means like crystallization.

Aminolysis Reactions for L-Tartaramide Preparation

Rational Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the fine-tuning of its properties and the creation of derivatives with specific applications, from chiral stationary phases to complex molecular architectures.

The synthesis of N-substituted tartaramides is a straightforward way to introduce functional diversity. These compounds are typically prepared by reacting tartaric acid or its activated derivatives with primary or secondary amines. researchgate.net For example, N,N′-dialkyltartramides have been obtained through the thermolysis of L-, D-, or meso-tartaric acids with various alkylamines. researchgate.net Microwave-assisted synthesis has also been explored as a rapid and solvent-free method for this transformation. researchgate.net

These N-substituted derivatives have found use as chiral auxiliaries in various catalytic systems. mit.edu For instance, four novel chiral stationary phases for high-performance liquid chromatography (HPLC) were developed by coupling 2-chrysenylamine and 1-pyrenylamine to (R,R)-tartaric acid diamide (B1670390) derivatives. researchgate.net These materials demonstrated excellent enantioselectivity for a range of compounds. researchgate.net Furthermore, N,N,N',N'-L-tartaramide has been used as a chiral auxiliary in the enantioselective synthesis of homocrotylation reagents, achieving high diastereoselectivity and enantiomeric excess in subsequent reactions. researchgate.net

Silylation represents a key strategy for modifying the reactivity and solubility of this compound precursors, particularly in the context of polymer synthesis. The introduction of trimethylsilyl (B98337) groups can activate reactants for polycondensation reactions.

A notable methodology involves the preparation of stereoregular polytartaramides through the polycondensation of a tartrate derivative with a silylated diamine. mit.edu Specifically, bis(pentachlorophenyl) 2,3-O-methylene-L-tartrate can be reacted with 1,n-alkanediamines that have been activated as their N,N'-bis(trimethylsilyl) derivatives. mit.edu This reaction yields stereoregular polyamides with chiral carbons in the polymer backbone. mit.edu The resulting silylated this compound-based polymers are often soluble in organic solvents like chloroform (B151607) and can form highly crystalline films. mit.edu This approach highlights the utility of silylation not on the final this compound itself, but on the amine monomer, to facilitate the formation of a larger, well-defined "scaffold" or polymer.

The silylation of nucleobases, such as 5-fluorocytosine (B48100) with N,O-bis(trimethylsilyl)acetamide, is also a critical step in the synthesis of nucleoside analogues, where the silylated base is subsequently coupled with a sugar moiety, which can be derived from tartaric acid.

The inherent C2-symmetry and bifunctional nature of tartaric acid make it an excellent platform for the design of chemical cross-linking agents. These reagents are valuable for studying protein structures and creating complex molecular assemblies.

An example of a this compound-based bifunctional cross-linker is N,N'-bis(3-succinimidyloxycarbonylpropyl)this compound (SPT). This compound, along with disuccinimidyl tartarate (DST), was synthesized to serve as a cross-linking agent. These molecules possess reactive groups at both ends, allowing them to link two different molecular entities. Another example involves the synthesis of a new protein crosslinking agent, 2,3-dibromopropionyl-N-hydroxysuccinimide ester, which acts as a heterobifunctional crosslinker. While not a this compound itself, its synthesis highlights the principles that can be applied to create tartaric acid-based linkers. Such bifunctional this compound derivatives have been used in various biochemical applications, including the cross-linking of proteins like ubiquinone cytochrome c reductase (complex III).

Silylated this compound Scaffolds

Polymerization and Macrocyclization Utilizing this compound Units

The inherent chirality and functionality of tartaramides make them valuable building blocks for the construction of complex macromolecular architectures. Researchers have successfully employed this compound units in the synthesis of optically active polyamides, block copolymers, and macrocycles, opening avenues for new materials with tailored properties.

Synthesis of Optically Active Polyamides from this compound Monomers

The synthesis of optically active polyamides from this compound monomers has been a subject of significant research, leveraging the stereochemical diversity of tartaric acid to create polymers with unique properties. doi.org These polyamides are typically synthesized through polycondensation reactions between a tartaric acid derivative and various diamines.

One common approach involves the high-temperature condensation of a salt formed from d-tartaric acid and a diamine. dss.go.th For instance, polyamides have been synthesized using diamines such as hexamethylenediamine, as well as aromatic diamines like o-, m-, and p-phenylenediamine. dss.go.th The properties of the resulting polyamides, such as poly(hexamethylene-d-tartaramide), are influenced by factors like the solvent used, polymerization time, and the pH of the reaction mixture. dss.go.th Importantly, studies have shown that the d-tartaric acid moiety does not undergo racemization during the high-temperature condensation polymerization, thus preserving the optical activity of the final polymer. dss.go.th

Another versatile method is the active ester polycondensation, which allows for milder reaction conditions. This technique has been used to synthesize a variety of polyamides. For example, AA·BB-type polyamides have been prepared from L-lysine and either D- or L-tartaric acid. researchgate.net In this method, the carboxyl and hydroxyl groups of the monomers are often protected (e.g., as methyl esters and methyl ethers, respectively) to control the polymerization process. researchgate.net The direct reaction of methyl L-lysinate dihydrochloride (B599025) with bis(pentachlorophenyl) di-O-methyl tartaric acid yields aregic polyamides, while isoregic and syndioregic polyamides can be obtained using specifically designed monomeric precursors. researchgate.net These polyamides exhibit optical activity and are generally soluble in organic solvents like chloroform. researchgate.net

The choice of diamine and the specific tartaric acid derivative significantly impacts the properties of the resulting polyamides. For instance, stereoregular polyamides have been synthesized from the bis(pentachlorophenyl) esters of 2,3-di-O-methyl-tartaric acids (both D- and L-forms) and (2S,3S)-2,3-dimethoxy-1,4-butanediamine. doi.org X-ray diffraction studies of these polymers revealed that the optically active polyamide (PTA-LL) crystallizes in an orthorhombic lattice, while the racemic version (PTA-LD) adopts a triclinic structure, with both featuring a folded chain conformation. doi.org

The table below summarizes various optically active polyamides synthesized from this compound monomers and their key properties.

| Tartaric Acid Derivative | Diamine | Polymerization Method | Key Polymer Properties |

| d-Tartaric Acid | Hexamethylenediamine | High-temperature condensation | Optically active; properties influenced by solvent and pH. dss.go.th |

| d-Tartaric Acid | o-, m-, p-Phenylenediamine | High-temperature condensation | Optically active. dss.go.th |

| Di-O-methyl-L-tartaric Acid | 1,n-Alkanediamines (n=2, 4, 6, 8) | Not specified in abstract | Crystalline; adopt hydrogen-bonded pleated sheet structures. capes.gov.br |

| L- or D-Tartaric Acid (as di-O-methyl derivative) | L-Lysine (as methyl ester) | Active ester polycondensation | Optically active; soluble in chloroform; glass transition temperatures around 100-105 °C. researchgate.net |

| 2,3-di-O-methyl-tartaric acids (D- and L-forms) | (2S,3S)-2,3-dimethoxy-1,4-butanediamine | Active ester polycondensation | Optically active (PTA-LL) and racemic (PTA-LD) forms with different crystal structures. doi.org |

Development of this compound-Incorporated Block Copolymers

The incorporation of this compound units into block copolymers represents a strategy to combine the unique properties of this compound-based segments with those of other polymer blocks, leading to materials with novel self-assembly behaviors and functionalities. While the synthesis of block copolymers is a well-established field, the specific development of this compound-incorporated block copolymers is an emerging area. mdpi.comnih.govfrontiersin.org The general strategies for block copolymer synthesis, such as sequential monomer addition via controlled/"living" polymerization techniques, are applicable. nih.gov

One of the primary methods for creating block copolymers is through sequential polymerization, where a first block is synthesized and then acts as a macroinitiator for the polymerization of a second monomer. nih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) are particularly powerful for this purpose as they allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

For instance, a this compound-containing block could be synthesized first, and then a second monomer could be polymerized from the active chain-end of the this compound block. Alternatively, a pre-made polymer could be coupled with a this compound-containing segment. The synthesis of ABA triblock copolymers, for example, has been achieved by coupling hydroxyl-terminated polymers with isocyanate-terminated prepolymers, a method that could be adapted to incorporate this compound segments. dtic.mil

The properties of the resulting block copolymers would be highly dependent on the nature of the different blocks. For example, combining a hydrophilic this compound-containing block with a hydrophobic block, such as one derived from n-alkyl methacrylates, could lead to amphiphilic block copolymers capable of self-assembly into micelles or other nanostructures in selective solvents. mdpi.com The thermal properties, such as the glass transition temperature (Tg), of such copolymers would be influenced by the properties of the individual blocks and the degree of phase separation between them. mdpi.com The incorporation of flexible segments like polydimethylsiloxane (B3030410) (PDMS) with a rigid this compound-based polyamide block could enhance properties like thermal stability and processability. mdpi.com

The table below outlines potential strategies and expected properties for this compound-incorporated block copolymers, based on established synthesis methods.

| Block Copolymer Architecture | Potential Synthesis Method | Constituent Blocks | Expected Properties |

| AB Diblock | RAFT or NMP Sequential Polymerization | A: this compound-based polyamide/polyester B: Polystyrene, Polymethacrylate, etc. | Amphiphilicity (if blocks have different polarities), microphase separation, potential for self-assembly. mdpi.comrsc.org |

| ABA Triblock | Coupling Reaction | A: Polystyrene, etc. B: this compound-based polymer | Thermoplastic elastomeric behavior, enhanced thermal stability depending on the blocks. dtic.mil |

| (AB)n Multiblock | Polycondensation | A: Rigid this compound-based polyamide B: Flexible polyether or polyester | Segmented copolymers with tunable mechanical and thermal properties. dtic.mil |

DNA-Templated Synthesis of this compound-Containing Macrocycles

A novel and highly sophisticated application of this compound chemistry is its use in the DNA-templated synthesis of macrocycles. This cutting-edge technique allows for the creation of large libraries of complex molecules, which can then be screened for specific biological activities.

In a notable example, a this compound derivative was utilized as a key building block in the synthesis of a library containing 13,000 synthetic small-molecule macrocycles. amazonaws.com The process begins with an oligonucleotide attached to a solid support. An O,O'-diacetyl-L-tartaric acid monobenzylamide group is attached to a lysine (B10760008) scaffold which is linked to the DNA. amazonaws.com The synthesis of the macrocycle then proceeds through a series of chemical steps performed on the DNA-linked scaffold.

The general workflow involves:

Scaffold Attachment: A scaffold molecule, containing the this compound unit and a side-chain amine, is attached to the 5' end of a DNA oligonucleotide on a solid support. amazonaws.com

Building Block Addition: A series of building blocks are sequentially added to the scaffold.

Macrocyclization: The final step involves an intramolecular reaction to close the ring and form the macrocycle, which remains attached to its DNA template.

The use of a this compound derivative in the scaffold is significant. The stereochemistry of the tartaric acid moiety can influence the conformational preferences of the resulting macrocycle, which in turn can affect its binding properties to biological targets. The DNA template acts as a "barcode," allowing for the identification of each unique macrocycle in the library through DNA sequencing.

This methodology demonstrates the power of combining the chemical diversity of organic synthesis with the informational capacity of DNA. The incorporation of this compound units into these macrocycles introduces specific stereochemical and functional features that can be crucial for their ultimate application in areas such as drug discovery. amazonaws.com

Structural Elucidation and Theoretical Investigations of Tartaramide Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the molecular framework and functional groups present in tartaramide systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound derivatives in solution and in the solid state. ebsco.comwikipedia.org

¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in silylated-tartaramide derivatives, the methine protons of the this compound backbone typically appear as a singlet. academie-sciences.fr In studies of diastereomeric tartaric acid monoamides, ¹H NMR in acetonitrile-d3 (B32919) revealed a dihedral angle of about 110º around the vicinal protons of the tartaric acid moiety. asianpubs.org The formation of an amide group in oligoamide-tartaramides is confirmed by signals between 3.2 and 3.5 ppm, corresponding to the CH₂ group adjacent to the amide nitrogen. researchgate.net

²⁹Si CP MAS NMR: For silica-based hybrid materials derived from silylated tartaramides, solid-state ²⁹Si Cross-Polarization Magic Angle Spinning (CP MAS) NMR is employed. mdpi.com This technique helps to understand the degree of condensation of the siloxane network. academie-sciences.fr The presence of different silicon environments (Q², Q³, Q⁴ sites) can be identified, providing insight into the structure of the hybrid material. researchgate.netresearchgate.net For example, the presence of Q³ and Q² peaks with enhanced intensity in ²⁹Si{¹H} CP MAS NMR spectra indicates the presence of proximal hydrogen atoms. researchgate.net

Table 1: Representative NMR Data for Silylated this compound Derivatives

| Nucleus | Compound Type | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | (R,R)-(+)-2,3-Bis-triethoxysilylpropyl-N,N,N',N'-tetramethyl-L-tartaramide | 4.77 | CHO | academie-sciences.fr |

| ¹³C | (R,R)-(+)-2,3-Bis-triethoxysilylpropyl-N,N,N',N'-tetramethyl-L-tartaramide | 170.1 | C=O | academie-sciences.fr |

| ²⁹Si | (R,R)-(+)-2,3-Bis-triethoxysilylpropyl-N,N,N',N'-tetramethyl-L-tartaramide | -45.0 | Si | academie-sciences.fr |

| ¹³C CP MAS | Chiral Xerogel (X3L) | 170 | C=O | academie-sciences.fr |

| ²⁹Si CP MAS | Chiral Xerogel (X3L) | -59, -66, -100, -110 | Q sites | academie-sciences.fr |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound compounds by measuring the absorption of infrared radiation. scribd.com

Key characteristic absorption bands for tartaramides include:

N-H stretching: Associated with the amide groups.

C=O stretching: A strong absorption band characteristic of the amide carbonyl group, typically observed around 1650 cm⁻¹. academie-sciences.fr

O-H stretching: From the hydroxyl groups on the tartaric acid backbone, often seen as a broad band. academie-sciences.fr

C-N stretching: Associated with the amide linkage.

In silylated this compound precursors for hybrid materials, additional bands corresponding to Si-O-C and Si-O-Si linkages can be observed. academie-sciences.fr FTIR is also valuable for studying the structural and crystallization behavior of this compound-based compounds. tdx.cat

Table 2: Key FTIR Absorption Bands for a this compound Derivative

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| (R,R)-(+)-2,3-Bis-triethoxysilylpropyl-N,N,N',N'-tetramethyl-L-tartaramide | 3481 | O-H stretching | academie-sciences.fr |

| 2973, 2928, 2885 | C-H stretching | academie-sciences.fr | |

| 1650 | C=O stretching (Amide I) | academie-sciences.fr | |

| 1399 | C-N stretching / N-H bending (Amide II) | academie-sciences.fr | |

| 1080 | Si-O-C stretching | academie-sciences.fr |

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of crystalline materials. anton-paar.comcreative-biostructure.com

Powder XRD (PXRD): This technique is used to analyze polycrystalline or powdered samples. It provides information about the phase composition and crystallinity of the material. researchgate.net For silica-based hybrid materials derived from tartaramides, PXRD can reveal the degree of organization of the xerogel network. academie-sciences.fr

Single-Crystal XRD (SCXRD): When suitable single crystals can be grown, SCXRD provides a precise determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. creative-biostructure.comuhu-ciqso.es For example, a study on a quasiracemate of (+)-tartaramide and (-)-malamide used single-crystal analysis to reveal detailed hydrogen-bonding contacts and packing motifs. rsc.org The analysis showed that racemic this compound and the quasiracemate, despite organizing in different space groups, exhibit close isostructural relationships. rsc.org The complex network of N-H···O and O-H···O contacts, crucial for the crystal packing, was elucidated. rsc.org

Table 3: Crystallographic Data for Racemic this compound

| Parameter | Racemic this compound ((±)-2-H) | Reference |

|---|---|---|

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| Hydrogen Bonds | 12 unique N/O-H···O contacts | rsc.org |

| N/O···O distance (Å) | 2.6609(1)–3.045(1) | rsc.org |

| ∠ N/O-H···O (°) | 137(2)–176(2) | rsc.org |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions. technologynetworks.commdpi.com In the context of this compound-based catalytic systems, UV-Vis spectroscopy can be used to monitor the formation of reaction intermediates and to study the kinetics of catalytic processes. spectroscopyonline.comrsc.org

For instance, in a catalytic system for the enantioselective addition of boronates to chromene acetals using a this compound-derived acid catalyst, UV-Vis spectroscopy was used to detect the formation of a benzopyrylium intermediate. nih.gov The appearance of a distinct peak at 449 nm over time confirmed the generation of this key species in the catalytic cycle. nih.gov This technique is particularly useful for studying reactions involving transition metal complexes or conjugated organic molecules, where electronic transitions fall within the UV-Vis range. spectroscopyonline.com

X-ray Diffraction (XRD) and Single-Crystal Analysis

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing deeper insights into the electronic structure, stability, and reactivity of this compound systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.comrsc.org It is a powerful tool for calculating the geometric and electronic properties of molecules, such as this compound and its derivatives. researchgate.net

DFT calculations can be used to:

Optimize molecular geometries: To predict the most stable conformation of a molecule.

Calculate electronic properties: Such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity. biorxiv.org

Simulate spectroscopic data: To aid in the interpretation of experimental spectra.

Investigate reaction mechanisms: By calculating the energies of reactants, products, and transition states.

In a study of a quasiracemate system involving this compound, solid-state DFT calculations were used to quantify the crystal stabilization energies and rationalize the observed packing tendencies. rsc.org These calculations can help to understand the subtle energetic differences that govern the formation of different crystal structures.

Molecular Mechanics (MM) and Semiempirical Methods for Conformational Analysis

The conformational landscape of tartaramides, which dictates their physical and chemical properties, has been extensively investigated using computational methods. Molecular Mechanics (MM) and semiempirical quantum chemical methods serve as powerful tools for exploring the potential energy surfaces of these molecules, identifying stable conformers, and understanding the geometric preferences dictated by their flexible backbones. asianpubs.orgpsnc.plifes.edu.br

Molecular Mechanics methods, such as MM2, are force-field-based approaches that calculate the steric energy of a molecule, allowing for the rapid optimization of geometries and the exploration of various conformations. asianpubs.orgnih.gov These methods are particularly useful for initial conformational searches on flexible molecules like tartaramides. ifes.edu.brrsc.org Semiempirical methods, including AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a higher level of theory by simplifying the Schrödinger equation and using parameters derived from experimental data. psnc.plnumberanalytics.com They provide a balance between the computational cost of ab initio methods and the speed of MM, enabling the calculation of electronic properties in addition to conformational energies. mpg.de

A key area of investigation in this compound systems is the rotation around the central C-C bond and other rotatable bonds. psnc.pl Studies on (R,R)-tartaric acid diamide (B1670390) have shown that different semiempirical methods can sometimes yield contradictory results; for instance, MNDO predicted the T conformer (with the main chain in an extended, planar zigzag conformation) to be most stable, aligning with crystal structure data, while PM3 favored the G" conformer. psnc.pl The stability of these conformers is largely influenced by the formation of intramolecular hydrogen bonds, which can create five-membered or six-membered rings, and by electrostatic interactions. psnc.pl

In a study correlating chromatographic behavior with molecular structure, molecular mechanics (MM2) and semi-empirical (AM1) calculations were used in sequence. asianpubs.org Researchers first fixed the dihedral angles of the tartaric acid moiety to values determined by ¹H NMR spectroscopy (approximately 110°) in acetonitrile-D3. asianpubs.org Subsequent energy optimization using these computational methods provided stable conformations, which were then used to calculate properties like the logarithm of the partition coefficient (log P). asianpubs.org This integrated approach, combining experimental data with computational analysis, demonstrates the utility of MM and semiempirical methods in deriving conformations that are relevant to specific experimental conditions. asianpubs.org

The choice between classical and semi-empirical methods often depends on the desired accuracy. For simple conformational analyses where high precision is not critical, classical methods may suffice. However, for more accurate data that closely mirrors experimental findings, semi-empirical treatments are often the preferred option. ifes.edu.br

Prediction of Intermolecular Interactions and Crystal Packing

The prediction and analysis of intermolecular interactions are fundamental to understanding the crystal packing of tartaramides, which in turn governs their solid-state properties. This compound molecules feature multiple hydrogen bond donors (N-H from the amide and O-H from the tartaryl backbone) and acceptors (C=O and O-H oxygens), leading to complex and robust hydrogen-bonding networks in the crystalline state. rsc.org

Computational studies, particularly those employing Density Functional Theory with dispersion corrections (DFT-D), have been instrumental in quantifying the energetics of these interactions. rsc.org For instance, an analysis of a racemic this compound crystal, (±)-2-H, revealed a complex network comprising 12 unique N-H···O and O-H···O hydrogen bonds for each racemic pair. rsc.org These interactions dictate the molecular alignment, which can be described by glide-plane and inversion symmetry relationships. rsc.org

A comparative study between the racemic this compound ((±)-2-H) and a quasiracemate of (+)-tartaramide and (-)-malamide ((+)-2-H/(-)-3-H) provided insight into the subtle energy differences that define crystal packing. While the two crystal structures are largely isostructural, the quasiracemate features one fewer O-H···O interaction per molecular pair. rsc.org DFT-D calculations quantified the impact of this difference, showing that the intermolecular interaction energy (Eint) favored the racemate by 13.23 kJ mol⁻¹. rsc.org This relatively small energy difference highlights that the loss of a single hydrogen bond, out of many, is not sufficient to force a completely different molecular arrangement. rsc.org

Visual tools such as molecular Hirshfeld surfaces are also employed to analyze intermolecular interactions in a holistic manner. researchgate.net These surfaces provide a visual map of all close intermolecular contacts simultaneously, offering a detailed picture of the molecular shape within its crystalline environment and highlighting the nature and type of interactions responsible for the crystal architecture. researchgate.netresearchgate.net

Table 1: Calculated Interaction Energies for this compound(2)/Malamide(3) Systems (kJ mol⁻¹) This table presents data from DFT-D calculations, comparing the intermolecular energies of a racemic this compound crystal with a quasiracemic crystal. The data has been normalized for a pair of molecules.

| Crystal System | Intermolecular Interactions (Eint) | Note |

| Racemic this compound ((±)-2-H) | Favored | Contains 12 unique N/O-H···O interactions per pair. |

| Quasiracemate ((+)-2-H/(-)-3-H) | Less stable by 13.23 kJ mol⁻¹ | Contains 11 unique N/O-H···O interactions per pair. |

| Source: The Royal Society of Chemistry rsc.org |

Structure-Reactivity and Structure-Selectivity Correlation Studies

Structure-reactivity and structure-selectivity relationships (SRR/SSR) are crucial for understanding and predicting the chemical behavior of this compound systems, particularly in applications like chromatography and asymmetric synthesis. asianpubs.orgrsc.org These studies correlate specific structural features, such as stereochemistry and conformation, with observable outcomes like reaction rates or separation efficiency. asianpubs.orgcapes.gov.br

A prominent example of a structure-selectivity study involves the resolution of diastereomeric tartaric acid monoamides using reversed-phase high-performance liquid chromatography (RP-HPLC). asianpubs.org In this case, the elution order of diastereomers was directly correlated with their molecular structure and hydrophobicity. Specifically, O,O'-diacetyl-(2R,3R)-tartaric acid (R)-amides were observed to elute faster than their (R,R,S)-amide counterparts. asianpubs.org This difference in retention time was explained by computational analysis. Molecular mechanics and semiempirical calculations were used to determine the stable conformations and to calculate the logarithm of the partition coefficient (C log P), a measure of hydrophobicity. asianpubs.org The calculated C log P values were consistent with the observed elution order, demonstrating that the more hydrophobic diastereomer is retained longer on the nonpolar stationary phase. This work establishes a clear link between the calculated molecular structure and the experimentally observed chromatographic selectivity. asianpubs.org

Table 2: Calculated log P (C log P) Values and Elution Order for Diastereomeric Tartaramides This table shows the correlation between the calculated hydrophobicity (C log P) and the elution behavior in RP-HPLC for pairs of O,O'-diacetyl-(2R,3R)-tartaramides.

| Amine Moiety | Diastereomer Configuration | C log P | Elution Order |

| 1-Phenylethylamine | (R,R,R) | 0.95 | 1st |

| (R,R,S) | 1.01 | 2nd | |

| 1-(1-Naphthyl)ethylamine | (R,R,R) | 1.88 | 1st |

| (R,R,S) | 1.94 | 2nd | |

| Phenylglycine methyl ester | (R,R,R) | 0.58 | 1st |

| (R,R,S) | 0.61 | 2nd | |

| Source: Asian Journal of Chemistry asianpubs.org |

Furthermore, novel this compound derivatives have been synthesized and evaluated as chiral stationary phases (CSPs) for HPLC. researchgate.net Compounds such as (R,R)-N-isopropyl-N′-(1-pyrenyl)this compound and (R,R)-N-(2-chrysenyl)-N′-isopropylthis compound, when adsorbed onto porous graphitic carbon, show excellent enantioselectivity for a variety of racemic compounds. researchgate.net The selectivity in these systems is intrinsically dependent on the specific structure of the this compound derivative, which creates a chiral environment capable of differentiating between enantiomers through distinct intermolecular interactions. capes.gov.brresearchgate.net These applications underscore the power of using this compound scaffolds to translate molecular structure into functional selectivity.

Applications of Tartaramide in Asymmetric Catalysis

Tartaramide as Chiral Auxiliaries in Organic Transformations

As chiral auxiliaries, tartaramides are temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. Their C2-symmetric backbone provides a well-defined chiral environment that can effectively bias the approach of reagents to a prochiral center.

Lewis acid catalysis is a fundamental activation strategy in organic synthesis, accelerating reactions like the Diels-Alder, Friedel-Crafts, and various aldol, Mannich, and Michael reactions. gdch.de The complexation of a Lewis acid to a dienophile or electrophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. ru.nl In the context of asymmetric synthesis, enantiopure chiral auxiliaries, such as tartaramides, are used to create chiral Lewis acid complexes that can differentiate between the two faces of a prochiral substrate.

This compound derivatives, like N,N,N',N'-tetramethyl-L-tartaramide, have been successfully employed as enantiomerically pure chiral auxiliaries for the formation of chiral Lewis acids. researchgate.net These auxiliaries can form complexes with metal centers (e.g., Boron, Titanium), creating a chiral pocket around the reactive center. oup.comacs.org This chiral environment dictates the trajectory of the incoming nucleophile or reactant, leading to preferential attack on one of the two prochiral faces (enantiofacial selection).

The effectiveness of this selection is influenced by several factors. The structure of the this compound, including the steric bulk of the N-substituents, plays a crucial role in defining the shape of the catalytic pocket. Furthermore, the choice of the metal center for the Lewis acid is critical; for instance, the ionic radius of the metal can significantly alter the geometry of the transition state and even reverse the enantioselectivity of the reaction. nih.gov Detailed computational and experimental studies have shown that specific Lewis and Brønsted acid interactions between the substrate, the ligand, and the catalyst are key to achieving high levels of enantiodivergence. nih.gov This principle allows for the rational design of catalytic systems where the same chiral source can produce either enantiomer of a product simply by changing the metal triflate. nih.gov

The asymmetric allylboration of carbonyl compounds is a powerful and reliable carbon-carbon bond-forming reaction for the stereocontrolled synthesis of homoallylic alcohols. bristol.ac.ukd-nb.info The reaction proceeds through a highly organized, chair-like six-membered transition state, which accounts for the high degree of stereoselectivity observed. bristol.ac.uk Chiral auxiliaries derived from tartaric acid have been instrumental in controlling the stereochemical outcome of these reactions.

Tartaramides have been rationally designed to act as effective chiral auxiliaries in this context. For example, N,N'-dibenzyl-N,N'-ethylenetartramide has been developed as a highly efficient chiral auxiliary for the allylboration reaction. acs.org Similarly, chiral dioxaborolanes, which are cyclic boronic esters, can be readily prepared from N, N, N', N'-tetramethyl-L-tartaramide and an alkylboronic acid. acs.org These chiral boronates react with allylic nucleophiles to generate chiral allylboronating agents. When these agents react with aldehydes, they transfer their chirality, yielding homoallylic alcohols with high enantiomeric excess. The stereochemical outcome is dictated by the specific conformation adopted in the cyclic transition state, where steric interactions between the aldehyde substituents and the chiral auxiliary direct the approach of the allyl group. bristol.ac.uk A highly efficient and practical allylboronate tartramide has been shown to be effective for the asymmetric allylboration of achiral aldehydes. acs.org

Asymmetric oxidation reactions are fundamental for introducing oxygen-containing functional groups with high stereocontrol. This compound derivatives have proven to be valuable as chiral ligands and auxiliaries in several key oxidation processes. kirj.eeacademie-sciences.fr

Baeyer–Villiger Oxidation: The Baeyer–Villiger (BV) oxidation is a process that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid. wikipedia.org Achieving enantioselectivity in this reaction has been a significant challenge. kirj.ee N,N,N′,N′-tetrasubstituted derivatives of R,R-tartaric acid have been synthesized and screened as chiral ligands for metal-catalyzed asymmetric BV oxidations. kirj.ee In preliminary studies, catalysts generated from these tartramide ligands in combination with metal complexes, such as those of titanium and copper, have shown promise in catalyzing the BV oxidation of cyclic ketones. kirj.ee For instance, the oxidation of 2-phenylcyclohexanone (B152291) using a catalyst system derived from a tartramide ligand and Cu(OTf)₂ with m-CPBA as the oxidant yielded the corresponding lactone with moderate enantioselectivity. kirj.ee

Table 1: Asymmetric Baeyer-Villiger Oxidation of 2-Phenylcyclohexanone with Tartramide-Metal Catalysts kirj.ee Reaction Conditions: Chiral ligand, metal salt, m-CPBA (meta-chloroperoxybenzoic acid) as oxidant.

| Chiral Ligand | Metal Salt | Product (Lactone) | Enantiomeric Excess (ee) |

|---|---|---|---|

| N,N,N′,N′-tetrabenzyl-R,R-tartramide | Ti(OiPr)₄ | 2-Phenyl-ε-caprolactone | 25% |

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols using osmium tetroxide and a chiral quinine-derived ligand. wikipedia.orgacsgcipr.org Chiral diamines derived from the reduction of L-tartaramides have the potential to be applied as chiral ligands in this transformation, offering an alternative to the traditional cinchona alkaloids. researchgate.net The C2-symmetric backbone of these diamines can create an effective chiral environment around the osmium center, influencing the facial selection during the osmylation of the double bond and leading to the formation of enantiomerically enriched diols. researchgate.netthieme-connect.de

Stereocontrol in Allylboration Reactions

This compound-Derived Chiral Ligands for Transition Metal Catalysis

The versatility of the this compound scaffold allows for its use as a building block for more complex chiral ligands for transition metal catalysis. By modifying the amide and hydroxyl groups, ligands with tailored electronic and steric properties can be synthesized to suit specific catalytic applications.

The design of effective chiral ligands is central to the success of asymmetric transition metal catalysis. nih.gov Several key principles guide the synthesis of new ligands, many of which are embodied by this compound derivatives. libretexts.orgmdpi.com

Chirality and Symmetry: Tartaramides possess a C2-symmetric axis, which is a common and often desirable feature in chiral ligands. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. mdpi.com

Rigidity and Pre-organization: The this compound backbone provides a degree of conformational rigidity. This pre-organizes the coordinating atoms in a specific spatial arrangement, which can lower the entropic penalty of metal binding and enhance the stability and selectivity of the resulting catalyst. libretexts.orgnih.gov

Tunability: The N-substituents on the amide groups can be easily varied to fine-tune the steric environment of the metal center. This allows for the optimization of the ligand for a specific substrate and reaction. kirj.eeresearchgate.net For example, N,N,N′,N′-tetraphenyl-R,R-tartramide and N,N,N′,N′-tetrabenzyl-R,R-tartramide were prepared from (+)-dimethyl-R-R-tartrate to be used as chiral ligands. kirj.ee

Chelation and Denticity: The two amide nitrogen atoms and two hydroxyl oxygen atoms offer multiple potential coordination sites. libretexts.org This allows for the design of bidentate, tridentate, or even tetradentate ligands, leading to the formation of stable chelate rings with a metal ion. The stability of these complexes is enhanced by the chelate effect. libretexts.org

By applying these principles, researchers have synthesized various this compound-based ligands, including macrocycles and other complex structures, for use in asymmetric catalysis. acs.orgacademie-sciences.fr

The ability of this compound-derived ligands to coordinate with a wide range of transition metals and lanthanides is fundamental to their application in catalysis. kirj.eecdnsciencepub.com The coordination chemistry dictates the geometry, stability, and reactivity of the resulting metal complex. nih.govnih.govopenstax.org

Titanium (Ti) Complexes: Titanium complexes featuring this compound-derived ligands have been investigated for various catalytic transformations. kirj.eeresearchgate.netrsc.orgresearchgate.netdiva-portal.org For instance, titanium(IV) isopropoxide can coordinate with tartramide ligands to form catalysts for the Baeyer-Villiger oxidation. kirj.ee The nature of the ligand framework, including its steric bulk and the binding motif (e.g., κ¹ vs. κ²), significantly influences the coordination environment and the catalytic activity of the titanium center. researchgate.net

Copper (Cu) Complexes: Copper is another common metal used in conjunction with tartramide ligands. kirj.ee Copper(II) triflate (Cu(OTf)₂) forms active catalysts with N-tetrasubstituted tartramides for the asymmetric Baeyer-Villiger oxidation, in some cases providing better enantioselectivity than the corresponding titanium systems. kirj.ee The interaction between the amide groups of the ligand and the copper ion creates a defined chiral environment that directs the stereochemical outcome of the oxidation. kirj.eeresearchgate.net

Lanthanide Complexes: Lanthanide ions, such as Scandium (Sc) and Yttrium (Y), are hard Lewis acids that can form complexes with the hard oxygen donors of tartramide ligands. nih.gov Chiral ligands in combination with lanthanide triflates like Sc(OTf)₃ have been used to create powerful catalysts for enantioselective Michael additions. nih.gov The large and flexible coordination sphere of lanthanide ions allows for unique catalytic activity, and the choice of the specific lanthanide can be a tool for tuning the selectivity of the reaction. nih.govrsc.org

The coordination of these metals to the this compound ligand, often involving the hydroxyl oxygens and sometimes the amide carbonyls, creates a rigid, well-defined chiral pocket that is essential for effective asymmetric induction. kirj.eecdnsciencepub.com

Influence on Reaction Enantioselectivity and Rate

The structure of the this compound ligand plays a crucial role in determining the enantioselectivity and rate of the reactions they catalyze. The steric and electronic properties of the substituents on the amide nitrogens can be fine-tuned to create a specific chiral environment around the catalytic center.

In some applications, the enantioselectivity achieved with this compound-based catalysts has been moderate. For instance, in the Baeyer-Villiger oxidation of cyclic ketones using a copper(II)triflate/aldehyde/O₂ system, various N-containing chiral ligands, including this compound derivatives, were screened. kirj.ee While the system was capable of oxidizing ketones to their corresponding lactones in moderate yields, the enantioselectivity was generally low. kirj.ee In one specific case, the oxidation of 2-phenylcyclohexanone using a catalyst system with a this compound-derived ligand resulted in an enantiomeric excess (ee) of 26%, though the isolated yield of the lactone was very low at 5%. kirj.ee The catalytic activity in these systems was also found to be highly dependent on the nature of the aldehyde co-reagent used. kirj.ee

Table 1: Enantioselective Baeyer-Villiger Oxidation of 2-Phenylcyclohexanone Catalyzed by a Copper(II)/Tartaramide System kirj.ee

This table presents data on the catalytic performance of a this compound-derived ligand in the Baeyer-Villiger oxidation.

| Substrate | Chiral Ligand | Aldehyde Co-reagent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Phenylcyclohexanone | This compound Derivative | Benzaldehyde | 5 | 26 |

Dual Chiral Brønsted Acid-Lewis Acid Catalytic Systems

A particularly effective strategy in asymmetric catalysis involves the use of dual catalytic systems where a chiral this compound acts in concert with a Lewis acid. nih.gov Tartaramides derived from tartaric acid can function as chiral Brønsted acids, while a co-catalyst, typically a metal salt, serves as a Lewis acid. nih.gov This synergistic approach has been successfully applied to the enantioselective addition of boronates to oxoniums, such as those generated from chromene acetals. nih.gov

In this system, the this compound-derived Brønsted acid is used in conjunction with a lanthanide triflate Lewis acid. nih.gov The reaction is enhanced by the presence of salts like cerium(IV) triflate (Ce(OTf)₄) or ytterbium(III) triflate (Yb(OTf)₃). nih.gov The combination of the chiral Brønsted acid and the metal Lewis acid can be used in catalytic amounts, as low as 5 mol % relative to the substrate. nih.gov

Optimization studies revealed that the choice of the Lewis acid and its counterion is critical. While the addition of a Lewis acid could sometimes lead to decomposition, reducing the concentration of the combined Brønsted acid-Lewis acid catalyst led to a significant increase in enantioselectivity. nih.gov Zinc triflate (Zn(OTf)₂) was found to be a substantially better Lewis acid co-catalyst than the more commonly used scandium triflate (Sc(OTf)₃) for this transformation. nih.govresearchgate.net The optimal conditions, which depend on the electronic properties of the specific chromene acetal (B89532) and boronate, were achieved through a dual catalyst system comprising a chiral this compound-based Brønsted acid and a metal triflate Lewis acid. nih.gov This dual activation strategy, where the Lewis acid enhances the acidity of another species, is a recognized concept in catalysis. rsc.orglibretexts.org

Table 2: Effect of Lewis Acid in this compound-Catalyzed Boronate Addition nih.gov

This table illustrates the impact of different Lewis acids on the enantioselectivity of the reaction.

| Chiral Catalyst (Brønsted Acid) | Lewis Acid | Enantiomeric Ratio (e.r.) |

|---|---|---|

| This compound Derivative | Ce(OTf)₄ | High |

| This compound Derivative | Yb(OTf)₃ | High |

| This compound Derivative | Zn(OTf)₂ | Substantially Better Selectivity |

| This compound Derivative | Sc(OTf)₃ | Lower Selectivity |

Mechanistic Insights into this compound-Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediates

Understanding the mechanism of this compound-catalyzed reactions is key to optimizing their performance and expanding their applicability. Mechanistic studies, including spectroscopic analysis, have provided valuable insights into the catalytic cycle and the nature of the reactive intermediates. nih.gov

For the dual Brønsted acid-Lewis acid catalyzed addition of boronates to chromene acetals, a plausible catalytic cycle has been proposed. nih.gov The cycle is believed to commence with an exchange process between the boronate and the this compound acid catalyst to form a key intermediate: a chiral dioxoborolane. nih.gov The addition of the Lewis acid to this complex is thought to enhance the acidity of the boronate. nih.gov

Upon introduction of the chromene acetal substrate, the activated boronate facilitates the formation of a pyrylium (B1242799) intermediate. nih.gov This step is concomitant with the generation of a boronate species that subsequently delivers its nucleophilic group (e.g., styryl) to the electrophilic pyrylium ion. nih.gov The formation of the pyrylium intermediate has been supported by spectroscopic evidence; UV-visible analysis showed a distinct absorbance peak at 449 nm appearing over the course of the reaction, which is characteristic of such species. nih.gov Further validation for the proposed cycle comes from a stoichiometric reaction where the pre-formed chiral dioxoborolane intermediate was reacted with the chromene acetal in the presence of the Lewis acid, affording the final product in high yield (85%) and excellent enantiomeric ratio (98:2). nih.gov This experiment strongly supports the role of the dioxoborolane as a central intermediate in the catalytic process. nih.gov

Kinetic Studies of Stereoselective Processes

Kinetic evaluations provide quantitative data that further illuminates the reaction mechanism and the roles of the different catalytic species. nih.gov For the dual this compound-lanthanide triflate system, kinetic studies of the reaction demonstrated a first-order dependence on the concentration of both the this compound acid catalyst and the Lewis acid co-catalyst, Ce(OTf)₄. nih.gov

This first-order relationship with respect to both catalytic components is consistent with the spectroscopic data and the proposed catalytic cycle. nih.gov It suggests that a complex formed between the this compound-derived dioxoborolane and the Lewis acid is the key species involved in the rate-determining and enantio-determining step of the reaction. nih.gov The kinetic data reinforces the proposed mechanism where the this compound and the Lewis acid work in a cooperative, synergistic fashion rather than as independent catalysts. nih.gov Such detailed mechanistic and kinetic investigations are crucial for the rational design of more efficient and selective this compound-based catalytic systems. nih.govnih.gov

Tartaramide in Materials Science and Chiral Separations

Design and Synthesis of Chiral Organic-Inorganic Hybrid Materials

The integration of chiral organic molecules like tartaramides into inorganic frameworks, such as silica (B1680970), results in hybrid materials that combine the robustness of the inorganic matrix with the specific stereochemical properties of the organic component. academie-sciences.frresearchgate.net These materials are of great interest for their potential applications in enantioselective processes. academie-sciences.fr

A key strategy for creating these hybrid materials is the sol-gel process, which involves the hydrolysis and polycondensation of silylated tartaramide precursors. academie-sciences.fracademie-sciences.fr This method allows for the formation of a continuous network where the chiral organic moiety is covalently bonded to the inorganic silica backbone. researchgate.net

The synthesis of the precursor typically begins with an enantiomer of a this compound, such as (R,R)-(+)-N,N,N′,N′-tetramethyl-L-tartaramide or (S,S)-(−)-N,N,N′,N′-tetramethyl-D-tartaramide. academie-sciences.fr A common synthetic route involves a two-step process:

Alkoxide formation and etherification : The this compound is reacted with a strong base like thallium ethoxide to form an alkoxide, which is then etherified, for example, with allyl bromide. academie-sciences.fr

Hydrosilylation : The resulting diallyl derivative undergoes hydrosilylation with a trialkoxysilane, such as triethoxysilane, in the presence of a catalyst like the Karstedt catalyst. This step introduces the silyl (B83357) groups that are essential for the subsequent sol-gel process. academie-sciences.fr

Once the silylated this compound precursor is synthesized, it is subjected to hydrolysis and condensation reactions. This is typically initiated by the addition of water and a catalyst, which can be either acidic (e.g., HCl) or basic (e.g., tetrabutylammonium (B224687) fluoride, TBAF). academie-sciences.fr The hydrolysis of the triethoxysilyl groups generates reactive silanol (B1196071) (Si-OH) groups, which then condense with each other to form a three-dimensional siloxane (Si-O-Si) network, entrapping the chiral this compound unit within the material. researchgate.netmdpi.com

The sol-gel process results in the formation of a hybrid material characterized by an interconnected organic-inorganic network. researchgate.net The extent to which the precursor molecules link together is known as the degree of condensation, a critical parameter that influences the material's final properties. This is studied using solid-state Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance (CP MAS NMR) spectroscopy, particularly 29Si NMR. academie-sciences.fracademie-sciences.fr

The 29Si CP MAS NMR spectra show distinct signals corresponding to different silicon environments, denoted as Tn structures, where 'n' represents the number of bridging oxygen atoms connected to the silicon atom.

T¹ : C–Si(OR)(OSi)₂

T² : C–Si(OH)(OSi)₂

T³ : C–Si(OSi)₃

| Catalyst | Xerogel | Degree of Condensation (%) | 29Si CP MAS NMR Signals (ppm) |

|---|---|---|---|

| TBAF | X3D | 96 | T² at ~ -59 ppm, T³ at ~ -66 ppm |

| TBAF | X3L | 97 | |

| HCl | X4D | 73 | T¹ at ~ -49 ppm, T² at ~ -58 ppm, T³ at ~ -66 ppm |

| HCl | X4L | 76 |

The porosity and surface area of these hybrid materials are crucial for applications such as catalysis and separations. These properties are typically characterized using the Brunauer-Emmett-Teller (BET) method. Research has shown that the this compound-silica hybrid xerogels prepared via the described sol-gel methods are generally non-porous. academie-sciences.fr The reported BET surface areas for these materials are consistently low, typically less than 10 m²g⁻¹. academie-sciences.fr This suggests that while the organic component is successfully integrated, it fills the pores that might otherwise form in a pure silica gel, leading to a dense solid structure. While some sol-gel derived hybrid materials can achieve high surface areas, the specific nature of the this compound precursors and the condensation conditions used in these studies lead to non-porous solids. researchgate.net

| Material | BET Surface Area (m²g⁻¹) | Porosity Type |

|---|---|---|

| This compound-Silica Hybrid Xerogels (X3D, X3L, X4D, X4L) | < 10 | Non-porous |

Network Formation and Degree of Condensation Studies

This compound-Based Chiral Stationary Phases for Chromatography

The ability to separate enantiomers is critical in the pharmaceutical industry and many other areas of chemistry. This compound derivatives have proven to be effective chiral selectors when immobilized on a solid support, forming what is known as a chiral stationary phase (CSP) for use in high-performance liquid chromatography (HPLC). researchgate.netacs.org

The creation of a this compound-based CSP involves synthesizing a suitable this compound derivative and then attaching it to a chromatographic support material. researchgate.net Common supports include silica gel and porous graphitic carbon (PGC). researchgate.netresearchgate.net

The immobilization process can be achieved through several methods. For silica-based CSPs, a common approach is to covalently bond the this compound derivative to the silica surface. This can be done by first functionalizing the this compound with a silane (B1218182) group, which can then react with the hydroxyl groups on the silica surface. researchgate.net An alternative method involves coating the chiral selector onto the support material, which is a more common approach for supports like PGC. researchgate.net For instance, this compound derivatives have been successfully coated onto PGC to create effective CSPs. researchgate.net The tartaric acid moiety itself can be incorporated into a stationary phase either as a single unit or as part of a larger polymer immobilized on the support. researchgate.net

The ability of a this compound-based CSP to separate enantiomers stems from the differential interactions between the two enantiomers of an analyte and the chiral environment of the stationary phase. e3s-conferences.org This process, known as chiral recognition, is a complex phenomenon governed by a combination of intermolecular forces. mdpi.com

For this compound-based CSPs, several key interactions are believed to be responsible for chiral discrimination:

Hydrogen Bonding : The amide (N-H) and carbonyl (C=O) groups within the this compound structure are excellent hydrogen bond donors and acceptors. Research has indicated that the amide N-H functions are essential for chiral recognition on these types of sorbents. researchgate.net

Dipole-Dipole Interactions : The polar amide bonds also contribute to dipole-dipole interactions.

π-π Interactions : If the this compound derivative includes aromatic rings, π-π stacking interactions with aromatic analytes can play a significant role.

The mechanism often involves a "three-point interaction model," where at least three simultaneous interactions between the chiral selector and one of the analyte's enantiomers are necessary for effective discrimination. In some systems, the chiral recognition mechanism can also involve a synergistic interaction between the analyte, the chiral this compound selector, and achiral components of the stationary phase, such as free aminopropyl groups on a silica support. nih.gov

Enantioselective Resolution of Racemic Mixtures

The separation of enantiomers, or enantioselective resolution, is a critical process in the pharmaceutical, chemical, and food industries, where the biological activity of a molecule is often dependent on its stereochemistry. This compound derivatives have proven to be highly effective chiral selectors for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of chiral separations, HPLC columns are often packed with a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other, leading to their separation.

This compound derivatives have been successfully employed as CSPs in HPLC for the resolution of a wide range of racemic compounds. acs.org For instance, novel 2-chrysenyl- and 1-pyrenyl-tartaramide derivatives have been synthesized and coated onto porous graphitic carbon for use as chiral phases in liquid chromatography. capes.gov.brkisti.re.krexaly.com These this compound-based CSPs have demonstrated the ability to separate enantiomers of various compounds, including binaphthol derivatives, ketoprofen, and amino acid derivatives. google.com The chiral recognition mechanism is attributed to the formation of transient diastereomeric complexes between the this compound CSP and the enantiomers of the analyte, driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.comresearchgate.net

Research has also explored the use of this compound derivatives as chiral mobile phase additives (CMPAs). researchgate.net In this approach, the chiral selector is added to the mobile phase, and the separation occurs on an achiral stationary phase. This method offers flexibility, as the concentration and type of chiral additive can be easily varied to optimize the separation. nih.gov

A study on the resolution of diastereomeric tartaric acid monoamides using reversed-phase HPLC (RP-HPLC) provides insight into the relationship between molecular structure and elution order. asianpubs.orgasianpubs.org Three pairs of O,O'-diacetyl-(2R, 3R)-tartaric amides were successfully resolved. It was observed that (R,R,R)-tartaramides eluted faster than their (R,R,S)-tartaramide counterparts. asianpubs.orgasianpubs.org This elution behavior was correlated with the hydrophobicity of the diastereomers, as explained by the logarithm of the partition coefficient (log P value). asianpubs.orgasianpubs.org

Table 1: HPLC Resolution of Diastereomeric Tartaramides

| Diastereomeric Pair | Elution Order | Key Finding | Reference |

|---|---|---|---|

| O,O'-diacetyl-(2R, 3R)-tartaric amides | (R,R,R) before (R,R,S) | Elution order is correlated with the calculated log P value, indicating the influence of hydrophobicity. | asianpubs.orgasianpubs.org |

Nano-Liquid Chromatography (Nano-LC) for Acidic Compounds

Nano-liquid chromatography (nano-LC) is a miniaturized version of HPLC that utilizes columns with internal diameters of 100 µm or less. uio.no This technique offers enhanced sensitivity and is particularly advantageous when dealing with limited sample volumes, making it a valuable tool in fields like proteomics and metabolomics. uio.no

In the realm of chiral separations, nano-LC has been effectively used for the enantiomeric resolution of acidic compounds. nih.gov A tert-butylbenzoylated tartardiamide chiral stationary phase has been specifically employed for this purpose. acs.org The use of nano-LC in combination with this compound-based CSPs allows for the efficient separation of enantiomers from complex matrices, even at low concentrations. nih.gov The reduced column dimensions in nano-LC lead to lower flow rates and solvent consumption, making it a more environmentally friendly and cost-effective technique compared to conventional HPLC. uio.no

Resolution of Diastereomeric this compound Derivatives

The separation of diastereomers, which are stereoisomers that are not mirror images of each other, can often be achieved using achiral chromatographic methods. A study demonstrated the successful resolution of three pairs of diastereomeric tartaric acid monoamides, specifically O,O'-diacetyl-(2R, 3R)-tartaric amides, using achiral reversed-phase HPLC (RP-HPLC). asianpubs.org

The research found a distinct correlation between the molecular structure of the this compound diastereomers and their elution order. asianpubs.org Specifically, the O,O'-diacetyl-(2R,3R)-tartaric acid (R)-amides, also referred to as (R,R,R)-tartaramides, were observed to elute faster than the corresponding (R,R,S)-tartaramides. asianpubs.orgasianpubs.org This observation was explained by differences in the hydrophobicity of the diastereomers, which could be correlated to their calculated logarithm of the partition coefficient (log P) values in an n-octanol/water system. asianpubs.orgasianpubs.org The study also utilized 1H NMR spectroscopy to determine the conformation of these compounds in solution, which further supported the observed elution behavior. asianpubs.org

Application of this compound Derivatives as Chiral Mobile Phase Additives

Beyond their use in chiral stationary phases, this compound derivatives have also found application as chiral mobile phase additives (CMPAs) in HPLC. researchgate.netnih.gov In this technique, a chiral selector is dissolved in the mobile phase, which then interacts with the enantiomers of the analyte to form transient diastereomeric complexes. nih.gov These complexes have different affinities for the achiral stationary phase, leading to their separation.

The use of this compound derivatives as CMPAs offers several advantages, including the ability to use conventional achiral columns and the flexibility to easily adjust the concentration of the chiral additive to optimize the separation. nih.gov This approach has been successfully applied to the enantioseparation of various compounds. researchgate.net For example, a self-prepared di-n-amyl l-tartrate-boric acid complex has been used as a chiral mobile phase additive for the reversed-phase HPLC separation of 11 different amino alcohols. researchgate.net

This compound in Ion-Selective Electrode Development

Ion-selective electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. lcms.cz The core component of an ISE is an ionophore, which is a molecule that selectively binds to the target ion. researchgate.net

Ionophore Design and Metal Ion Selectivity

This compound derivatives have been investigated for their potential as ionophores in the development of ISEs for metal ions. researchgate.net The design of these ionophores leverages the ability of the amide groups within the this compound structure to form strong dipole-ion interactions with metal cations. researchgate.net By modifying the substituents on the amide nitrogens, the selectivity of the ionophore for different metal ions can be tuned.

For example, 2,3-O-isopropylidene-L-tartaramides have been synthesized and proposed as potential ionophores for alkali and alkaline earth metal ions. researchgate.net The chiral nature of the this compound backbone can also play a role in the ion-binding process, potentially leading to enantioselective recognition of chiral metal complexes. The development of this compound-based ionophores opens up possibilities for creating novel sensors for a variety of metal ions with high selectivity and sensitivity. d-nb.infonih.govmdpi.com

Complexation Chemistry with Alkali and Alkaline Earth Metal Ions

The ability of tartaramides to form complexes with various metal ions, including alkali (Group 1) and alkaline earth (Group 2) metals, is a significant aspect of their chemistry, underpinning their applications in materials science and chiral separations. The complexation typically occurs through the lone pairs of electrons on the oxygen atoms of the amide carbonyl groups and, where available, the hydroxyl groups of the tartaric acid backbone. This interaction is primarily a Lewis acid-base reaction, where the metal ion acts as the Lewis acid (electron pair acceptor) and the oxygen atoms of the this compound act as Lewis bases (electron pair donors).

The formation and stability of these complexes are governed by several factors, including the nature of the metal cation (its size, charge, and polarizing power) and the specific structure of the this compound ligand. Generally, alkaline earth metals, with their +2 charge and smaller ionic radii, exhibit a greater tendency to form stable complexes compared to the alkali metals, which have a +1 charge. nih.govscirp.org This is due to the stronger electrostatic interactions between the divalent cations and the ligand's donor atoms.

Research Findings on Complex Stability

Detailed studies on the binding properties of neutral diamide (B1670390) ligands provide significant insight into the interactions with alkaline earth cations. Research on N,N,N',N'-tetra-n-propyl amides of 1,2-ethylenedioxydiacetic acids, which share the diamide functionality with tartaramides, has demonstrated a clear selectivity for divalent over monovalent cations. nih.gov Potentiometric and spectroscopic studies are common methods used to determine the stability constants (log K) of these complexes in solution. cdnsciencepub.comnih.gov These constants provide a quantitative measure of the strength of the metal-ligand interaction.

For alkaline earth metals, the stability of the complexes often follows a trend related to the ionic radius of the cation. nih.gov Typically, smaller ions with higher charge density form more stable complexes. scirp.org For instance, studies on neutral diamide ligands in anhydrous methanol (B129727) have shown that the order of apparent association equilibrium constants for complexation with Group 2 cations is Ca²⁺ > Sr²⁺ > Ba²⁺ > Mg²⁺. nih.gov The particularly high affinity for Ca²⁺ is a noteworthy finding. This trend is influenced by a combination of factors, including the optimal fit of the cation within the coordination sphere created by the ligand and the desolvation energy of the metal ion upon complexation. nih.gov

The stoichiometry of the resulting complexes can also vary. While 1:1 ligand-to-metal complexes are common, other ratios such as 2:1, 3:2, and 4:3 have also been observed, depending on the specific ligand and cation. nih.gov The formation of these higher-order complexes is influenced by the flexibility of the ligand and the coordination preferences of the metal ion.

While extensive data for simple tartaramides is specialized, the binding behavior can be effectively represented by closely related neutral diamide ligands. The table below shows apparent association constants for the complexation of alkaline earth metal cations with N,N,N',N'-tetra-n-propyl-1,2-phenylenedioxydiacetamide in methanol at 25°C, illustrating the typical stability trends.

| Metal Ion | Ionic Radius (Å) | Association Constant (Ka, M-1) | Log Ka |

|---|---|---|---|

| Mg2+ | 0.72 | 4.04 x 102 | 2.61 |

| Ca2+ | 1.00 | 7.33 x 104 | 4.86 |

| Sr2+ | 1.18 | 1.23 x 104 | 4.09 |

| Ba2+ | 1.35 | 4.42 x 103 | 3.65 |

The data clearly illustrates the peak affinity for Ca²⁺ among the alkaline earth metals for this type of ligand. nih.gov The weaker binding of Mg²⁺, despite its smaller size and high charge density, can be attributed to its high hydration energy, which must be overcome for complexation to occur. The larger Sr²⁺ and Ba²⁺ ions show progressively weaker binding, likely due to a poorer geometric fit and lower charge density. nih.gov

The interaction with alkali metals is generally weaker due to their lower +1 charge. For example, the apparent association constant for the N,N,N',N'-tetra-n-propyl-cis-1,2-cyclohexanedioxydiacetamide ligand with Na⁺ was found to be 56 M⁻¹, and even smaller for K⁺ at 11 M⁻¹. nih.gov This highlights the pronounced preference of these diamide structures for the more highly charged alkaline earth cations.

Supramolecular Chemistry and Crystal Engineering of Tartaramide

Quasiracemic Systems Involving Tartaramide and Analogues

Quasiracemates are cocrystals composed of equimolar amounts of two structurally similar but distinct chiral molecules of opposite configurations. The study of quasiracemic systems involving this compound and its analogues, such as malamide, provides significant insights into the principles of molecular recognition and crystal packing. A notable example is the quasiracemate formed between (+)-tartaramide and (-)-malamide, a system first explored by Pasteur in 1853. rsc.org

The crystallization of quasienantiomeric pairs, such as (+)-tartaramide and (-)-malamide, often results in the formation of bimolecular crystalline assemblies. rsc.org While it was traditionally thought that quasienantiomers would consistently form near-centrosymmetric crystal packing motifs, studies on the this compound/malamide system have challenged this notion. rsc.orgresearchgate.net The structural differences between this compound and malamide, specifically the substitution of a hydroxyl (OH) group for a hydrogen (H) atom, introduce variations in sterics and electrostatic features. rsc.org Despite these differences, quasiracemate formation readily occurs, highlighting the robustness of the cocrystallization process. rsc.org

Investigations into methyl and butyl derivatives of the this compound/malamide system have further elucidated the crystallization behavior. rsc.org For instance, the methyl amide quasiracemate, (+)-2-Me/(-)-3-Me, organizes into 2D molecular sheets propagated by N-H···O contacts. rsc.org The added steric bulk of butyl groups in other derivatives increases the distance between the core components, influencing the crystal packing. rsc.org The formation and stability of these quasiracemic crystals are often probed using techniques like hot-stage thermomicroscopy. researchgate.net

The crystal structures of this compound and its quasiracemic systems are dominated by extensive networks of hydrogen bonds. rsc.orgsoton.ac.uk In racemic this compound, a complex network of N-H···O and O-H···O contacts utilizes every OH and NH hydrogen-bond donor, resulting in 12 unique hydrogen bonds for each racemic pair. rsc.org Similarly, the quasiracemate of (+)-tartaramide and (-)-malamide achieves a comparable molecular alignment through 11 distinct N/O-H···O interactions per pair. rsc.org The loss of one O-H···O contact in the quasiracemate compared to the racemic this compound is a direct consequence of the OH to H substitution in malamide. rsc.org

The primary and secondary amides in these structures consistently orient the C=O group to participate in these hydrogen bonding networks. researchgate.net The packing of primary tartramides is primarily driven by N-H···O=C hydrogen bonds, which are supplemented by strong O-H···O=C and weaker N-H···OH bonds. researchgate.net In derivatives that include methyl ester or methylamide groups, O-H···O-H···O=C hydrogen-bond patterns tend to be more dominant. researchgate.net These interactions lead to the formation of characteristic aggregates, such as cyclic dimers. researchgate.net

A key aspect of the crystal engineering of this compound systems is the analysis of their symmetry elements. rsc.org While approximately 92% of all known racemates crystallize in centrosymmetric space groups, utilizing inversion symmetry, the this compound/malamide quasiracemates exhibit more complex behavior. rsc.org These systems often show component alignment defined by both inversion and/or glide symmetry. rsc.orgresearchgate.net

For example, racemic this compound ((±)-2-H) displays both glide-plane and inversion symmetry relationships. rsc.org The corresponding quasiracemate ((+)-2-H/(-)-3-H) is isostructural and exhibits approximate inversion and glide plane symmetry. rsc.org In contrast, racemic malamide ((±)-3-H) organizes with both inversion and glide symmetry, but with a different molecular alignment due to the absence of one hydroxyl group. rsc.org The presence of glide symmetry, or approximate glide symmetry, is a recurring feature in all the examined crystal structures of these this compound/malamide systems. rsc.org

Solid-state density functional theory (DFT) calculations are employed to quantify the stabilization of these crystals and to understand the observed packing tendencies. rsc.orgrsc.org Lattice energy (E_latt) and intermolecular interaction energy (E_int) calculations reveal the subtle energetic differences that govern crystal formation. rsc.org

For the racemic this compound and its quasiracemate with malamide, the calculated lattice and intermolecular interaction energies are quite similar. rsc.org However, the intermolecular energy of the racemate is favored by 13.23 kJ mol⁻¹ over the quasiracemate, a difference attributed to the loss of one O-H···O hydrogen bond per molecular pair in the quasiracemate. rsc.org Computational experiments involving the creation of hypothetical quasiracemates by substituting components within the crystal lattice of the parent racemates consistently show a decrease in lattice stabilization compared to the experimentally observed quasiracemic crystal structures. rsc.org For instance, converting the structure of racemic methyl this compound ((±)-2-Me) to a hypothetical quasiracemate resulted in lattice energies that were +9.07 and +29.62 kJ mol⁻¹ less stable than the actual quasiracemate. rsc.org These calculations underscore the fine energetic balance that dictates the formation of stable quasiracemic crystals.

Crystal Symmetry Analysis (Inversion and Glide Symmetry)

Rational Design of Crystalline Materials through Molecular Recognition